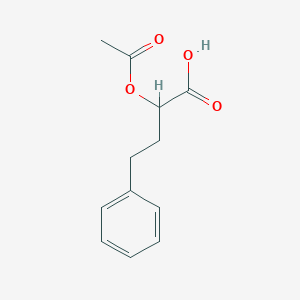

2-Acetoxy-4-phenylbutanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-acetyloxy-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-11(12(14)15)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYOQOUDJZKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563871 | |

| Record name | 2-(Acetyloxy)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883723-47-5 | |

| Record name | 2-(Acetyloxy)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetoxy 4 Phenylbutanoic Acid

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the preparation of 2-acetoxy-4-phenylbutanoic acid. These approaches often involve the transformation of readily available starting materials through well-understood reaction mechanisms.

Direct Acetoxylation Procedures

Direct acetoxylation of the C-H bond at the alpha-position of 4-phenylbutanoic acid to yield this compound is a challenging transformation. Such direct functionalizations of unactivated C-H bonds typically require harsh conditions or specialized catalyst systems that are often not selective. The literature does not describe a standard, high-yielding direct acetoxylation procedure for this specific substrate. The primary routes therefore involve the conversion of more reactive precursor molecules.

Functional Group Interconversions from Precursor Molecules

A more common and efficient strategy involves the synthesis of precursor molecules containing a functional group at the C-2 position, which can then be converted to the acetoxy group.

The most straightforward chemical route to this compound is through the esterification of 2-hydroxy-4-phenylbutanoic acid. This reaction, a standard acylation of a secondary alcohol, can be achieved using various acetylating agents. A general and effective method involves the reaction of the hydroxy acid with acetic anhydride (B1165640), often in the presence of a catalyst such as concentrated sulfuric acid. libretexts.org The reaction proceeds by nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetic anhydride.

Table 1: Typical Conditions for Acetylation of a Hydroxy Acid

| Parameter | Condition |

|---|---|

| Starting Material | 2-Hydroxy-4-phenylbutanoic Acid |

| Acetylating Agent | Acetic Anhydride |

| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |

| Solvent | Often neat, or in a suitable organic solvent |

| Temperature | Mild warming (e.g., 50-60°C) may be required |

| Work-up | Quenching with water to hydrolyze excess anhydride, followed by extraction and purification |

This method is analogous to the synthesis of 4-acetoxybenzoic acid from 4-hydroxybenzoic acid, a common undergraduate laboratory experiment. libretexts.org The purity of the final product can be established through techniques like thin-layer chromatography (TLC) and its structure confirmed by spectroscopic methods.

Another synthetic avenue begins with 2-oxo-4-phenylbutanoic acid. bldpharm.comnih.gov This keto acid can be reduced to the corresponding 2-hydroxy-4-phenylbutanoic acid, which is then acetylated as described previously. The reduction of the ketone can be accomplished using various chemical reducing agents.

Table 2: Reduction of 2-Oxo-4-phenylbutanoic Acid

| Reducing Agent | Selectivity | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Good | A common, mild, and selective reagent for reducing ketones in the presence of carboxylic acids. |

Following the reduction to 2-hydroxy-4-phenylbutanoic acid, the subsequent acetylation step proceeds as outlined in section 2.1.2.1.

Acylation Strategies in Synthesis

Acylation is the core strategy for introducing the acetoxy group onto the C-2 position of the 4-phenylbutanoic acid backbone. The primary precursor for this step is 2-hydroxy-4-phenylbutanoic acid. The choice of acylating agent and reaction conditions can be varied to optimize yield and purity.

Key Acylating Agents:

Acetic Anhydride: Highly reactive and cost-effective, often used with an acid or base catalyst.

Acetyl Chloride: More reactive than acetic anhydride, but generates corrosive HCl as a byproduct, requiring a base (e.g., pyridine, triethylamine) to neutralize it.

The reaction mechanism involves the nucleophilic hydroxyl group attacking the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the ester bond and a leaving group (acetate or chloride).

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers a powerful approach for the synthesis of chiral molecules with high enantioselectivity. Chemo-enzymatic routes combine the advantages of enzymatic reactions with traditional chemical synthesis.

A prominent chemo-enzymatic strategy for producing enantiomerically pure (R)-2-acetoxy-4-phenylbutanoic acid involves two key steps:

Enzymatic Reduction: The asymmetric reduction of 2-oxo-4-phenylbutanoic acid to (R)-2-hydroxy-4-phenylbutanoic acid. nih.govnih.gov

Chemical Acetylation: The subsequent chemical esterification of the resulting hydroxy acid.

Various oxidoreductases, such as D-lactate dehydrogenase (D-LDH), have been successfully employed for the reduction step. nih.govnih.gov These enzymes, often from microbial sources like Staphylococcus epidermidis or engineered strains of Pichia pastoris, utilize a cofactor such as NADH for the reduction and can achieve high conversion rates and excellent enantiomeric excess (>99% ee). nih.govnih.gov

Table 3: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

| Enzyme System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| D-Lactate Dehydrogenase (D-LDH) from S. epidermidis with Formate (B1220265) Dehydrogenase (FDH) for NADH regeneration | 2-Oxo-4-phenylbutyric acid | (R)-2-Hydroxy-4-phenylbutyric acid | Continuous production in an enzyme membrane reactor with a space-time-yield of 165 g L⁻¹ d⁻¹. | nih.gov |

Once the optically pure (R)-2-hydroxy-4-phenylbutanoic acid is obtained, it can be converted to (R)-2-acetoxy-4-phenylbutanoic acid via the chemical acylation methods described in section 2.1.3. This chemo-enzymatic approach is particularly valuable for producing enantiomerically pure forms of the final product. beilstein-journals.org

Enzymatic Resolution and Deracemization Techniques

Enzymatic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the high stereoselectivity of enzymes, which preferentially catalyze the transformation of one enantiomer, allowing for its separation from the unreacted enantiomer. mdpi.com Hydrolases, such as lipases and esterases, are commonly used for these resolutions due to their ability to function in aqueous or biphasic systems under mild conditions. mdpi.comnih.gov

A notable strategy for obtaining enantiomerically pure 2-hydroxy-4-phenylbutyric acid, a direct precursor to this compound, involves the enzymatic resolution of a lactone intermediate. In one chemo-enzymatic route, a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone is subjected to hydrolysis catalyzed by a lactonase. calis.edu.cn This enzymatic step selectively hydrolyzes one enantiomer of the lactone, leaving the other enantiomer intact. The unreacted, optically pure lactone can then be separated and subsequently converted to the desired enantiomer of 2-hydroxy-4-phenylbutyric acid. calis.edu.cn While lipases were also tested for this resolution, they showed lower conversion and enantioselectivity compared to the lactonase. calis.edu.cn

Deracemization offers an advancement over classical resolution by theoretically allowing for a 100% yield of the desired enantiomer from a racemate. This is achieved by combining the enantioselective reaction with a process that racemizes the unwanted enantiomer in situ, thereby continuously feeding the substrate for the selective enzyme. mdpi.com For arylcarboxylic acids, this can involve a cycle of esterification and selective hydrolysis. To enhance the enantiomeric purity of the product, a double enzymatic deracemization can be performed. mdpi.com

Table 1: Comparison of Enzymatic Resolution Approaches

| Method | Biocatalyst | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Hydrolytic Resolution | Lactonase | cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone | Lactonase demonstrated high efficiency in hydrolyzing one lactone enantiomer, enabling separation. | calis.edu.cn |

| Hydrolytic Resolution | Lipases | cis-/trans-2-hydroxy-4-phenyl-4-butyrolactone | Showed poor conversion (<21%) and low enantiomeric excess (<16%) after 24 hours. | calis.edu.cn |

| Deracemization | Hydrolases (e.g., Amano PS lipase) | Racemic arylcarboxylic acid esters | Can achieve high yields (52-60%) and high enantiomeric purity (77-99%), which can be further increased by a second resolution step. | mdpi.com |

Asymmetric Bioreductions of Keto Acid Precursors

Asymmetric bioreduction of keto acid precursors represents a highly efficient and atom-economical route to chiral hydroxy acids. This approach utilizes oxidoreductases, such as dehydrogenases, to stereoselectively reduce a prochiral ketone to a specific chiral alcohol. The primary precursor for the synthesis of 2-hydroxy-4-phenylbutyric acid via this method is 2-oxo-4-phenylbutanoic acid (OPBA). documentsdelivered.comnih.gov

The reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) has been successfully achieved using D-lactate dehydrogenase from Leuconostoc mesenteroides or a reconstructed D-lactate dehydrogenase system. documentsdelivered.comnih.gov These enzymatic reactions are dependent on the cofactor NADH, which must be regenerated to ensure the economic feasibility of the process. Cofactor regeneration can be accomplished by coupling the primary reaction with a secondary enzymatic system, such as formate dehydrogenase or glucose dehydrogenase, which oxidizes a co-substrate (e.g., formate or glucose) to regenerate NADH from NAD+. documentsdelivered.comnih.gov

For instance, a coupled system using a reconstructed D-lactate dehydrogenase and formate dehydrogenase in whole cells of E. coli has been optimized for the production of (R)-HPBA. nih.gov This system achieved a high yield and enantiomeric excess under optimized conditions. Similarly, L-phenylalanine dehydrogenase has been used for the reductive amination of OPBA to produce (S)-2-amino-4-phenylbutanoic acid, demonstrating the versatility of this keto acid precursor in synthesizing different chiral molecules. documentsdelivered.comresearchgate.net

The efficiency of these bioreductions can sometimes be a limiting factor for industrial applications, with substrate-to-catalyst ratios occasionally being low. calis.edu.cn However, the development of robust and efficient enzyme systems, often through protein engineering and optimized reaction conditions, continues to make this a highly attractive synthetic route. nih.gov

Table 2: Asymmetric Bioreduction of 2-Oxo-4-phenylbutanoic Acid (OPBA)

| Target Product | Enzyme System | Cofactor Regeneration System | Biocatalyst Host | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | D-lactate dehydrogenase | Formate dehydrogenase | E. coli (whole cells) | >97% conversion (from 73.4 mM OPBA) | >99% | nih.gov |

| (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | D-lactate dehydrogenase | Formate or Glucose dehydrogenase | Leuconostoc mesenteroides | Not specified | Not specified | documentsdelivered.com |

| (S)-2-Amino-4-phenylbutanoic acid ((S)-APBA) | L-phenylalanine dehydrogenase | Formate or Glucose dehydrogenase | Rhodococcus sp. M4 | Not specified | Not specified | documentsdelivered.com |

Once the chiral 2-hydroxy-4-phenylbutanoic acid is obtained through either resolution or asymmetric reduction, it can be readily converted to this compound via standard acylation procedures, such as reaction with acetic anhydride or acetyl chloride, often in the presence of a catalyst. researchgate.net

Stereochemical Control in the Synthesis of 2 Acetoxy 4 Phenylbutanoic Acid and Its Enantiomers

Enantioselective Methodologies

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral compound, thereby avoiding the need for subsequent resolution of a racemic mixture. This approach is often more efficient and atom-economical.

Chiral Catalyst Development and Application (e.g., Ru-catalyzed asymmetric hydrogenation)

A prominent strategy for the enantioselective synthesis of the precursor, 2-hydroxy-4-phenylbutanoic acid, involves the asymmetric hydrogenation of a prochiral keto acid or its ester, namely 2-oxo-4-phenylbutanoic acid or ethyl 2-oxo-4-phenylbutyrate. This transformation is often facilitated by chiral ruthenium (Ru) catalysts.

Ruthenium complexes bearing chiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in this reaction. For instance, the use of a Ru catalyst with the chiral ligand SunPhos has been successful in the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess (ee) ranging from 85.4% to 91.8%. nih.gov Further optimization of this method for the hydrogenation of 2-oxo-4-phenylbutanoic acid has achieved an impressive 91.8% ee, with a high turnover number (TON) of 2000 and a turnover frequency (TOF) of 200 h⁻¹, highlighting its potential for efficient industrial synthesis. nih.gov

The hydrogenation of ethyl (E)-2-oxo-4-arylbut-3-enoate using a specific ruthenium complex, [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂]⁻, has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with excellent enantioselectivity (94-96% ee). acs.org Subsequent hydrolysis of the resulting ethyl 2-hydroxy-4-phenylbutyrate (with 93% ee) can be followed by a single recrystallization to afford 2-hydroxy-4-phenylbutyric acid with 99% ee. acs.org

The development of novel oxo-tethered Ru amido complexes has also shown great promise for both asymmetric transfer hydrogenation and direct H₂ hydrogenation of ketonic substrates, yielding chiral secondary alcohols with high enantioselectivity without the need for co-catalysts. nih.gov These advancements in catalyst design are pivotal for creating more efficient and practical synthetic routes to enantiomerically pure precursors of 2-acetoxy-4-phenylbutanoic acid.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves creating a new stereocenter in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. While specific examples for the direct diastereoselective synthesis of this compound are not extensively documented in the reviewed literature, the principles of this approach can be applied to its precursors.

For instance, the reduction of a chiral intermediate containing another stereocenter could lead to the diastereoselective formation of the desired stereoisomer of 2-hydroxy-4-phenylbutanoic acid. The choice of reducing agent and reaction conditions would be crucial in influencing the stereochemical outcome.

Chiral Resolution Techniques for Optically Active Forms (e.g., Diastereomeric Salt Formation)

Chiral resolution is a classical yet widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This is particularly relevant for the synthesis of this compound, where the precursor, 2-hydroxy-4-phenylbutanoic acid, is often synthesized as a racemate. The most common resolution technique for carboxylic acids is diastereomeric salt formation. wikipedia.org

This process involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to break the salt linkage. libretexts.org

The choice of the chiral resolving agent and the crystallization solvent is critical for the efficiency of the resolution. For the resolution of 2-hydroxy-4-phenylbutanoic acid (HPBA), various chiral amino alcohols have been investigated. A notable finding is the phenomenon of "chirality switching" based on the solvent used for crystallization. researchgate.net For example, when using an enantiopure amino alcohol as the resolving agent, the (S)-salt of HPBA preferentially crystallizes from butanol solutions, while the (R)-salt is obtained from aqueous solutions. researchgate.net This solvent-induced switching provides a powerful tool for selectively obtaining either enantiomer.

Crystallographic analysis of these diastereomeric salts has revealed that the inclusion of solvent molecules can alter the crystal packing and, consequently, the solubility of the salts, which is the underlying mechanism for this chirality switching. researchgate.net The successful separation of both pure diastereomeric salts can be achieved through successive crystallization from two different solvents. researchgate.net

The table below summarizes the effect of the solvent on the selective crystallization of diastereomeric salts of 2-hydroxy-4-phenylbutanoic acid with a chiral amino alcohol resolving agent. researchgate.net

| Crystallization Solvent | Enantiomer of HPBA in Less Soluble Salt |

| Butanol | (S)-HPBA |

| Aqueous Solution | (R)-HPBA |

This method of diastereomeric salt formation remains a robust and scalable technique for obtaining the enantiomerically pure 2-hydroxy-4-phenylbutanoic acid necessary for the synthesis of the target compound, this compound. researchgate.netunchainedlabs.comnii.ac.jp

Mechanistic Investigations of Reactions Involving 2 Acetoxy 4 Phenylbutanoic Acid Moieties and Its Precursors

Transition-Metal-Catalyzed Transformations

Transition metals, particularly palladium, have proven to be versatile catalysts for the functionalization of C-H bonds, including those in carboxylic acid derivatives. The introduction of an acetoxy group at the α-position (2-position) of 4-phenylbutanoic acid is a key transformation that has been explored through various mechanistic avenues.

Palladium-Mediated C-H Acetoxylation and Related Functionalization

The direct acetoxylation of C(sp³)–H bonds in aliphatic carboxylic acids is a powerful tool for molecular functionalization. While much research has focused on the β- and γ-positions, the principles can be extended to understand the α-acetoxylation of 4-phenylbutanoic acid. The prevailing mechanism for such transformations involves a Pd(II)/Pd(IV) catalytic cycle.

Detailed mechanistic studies on related systems have highlighted the crucial role of ligands in modulating the reactivity and selectivity of the palladium catalyst. For instance, in the acetoxylation of arenes, the nature and stoichiometry of pyridine ligands have been shown to influence the resting state of the palladium catalyst, which can exist as a monomer or a dimer, thereby affecting the reaction rate. acs.org While these studies focus on C(sp²)–H bonds, the fundamental principles of ligand effects on catalyst activity are applicable to C(sp³)–H functionalization as well.

In the context of C(sp³)–H acetoxylation of aliphatic amines, computational and kinetic studies have supported a mechanism involving a γ-aminoalkyl-Pd(IV) intermediate. The C-O bond formation is proposed to occur via a dissociative ionization mechanism followed by an SN2 process involving external acetate attack. nih.gov A similar pathway could be envisioned for the α-acetoxylation of 4-phenylbutanoic acid, where the carboxylate group directs the initial C-H activation.

The choice of oxidant is also critical. While PhI(OAc)₂ is commonly used, the development of methods employing more environmentally benign oxidants like O₂ is an active area of research. In some palladium-catalyzed allylic acetoxylations, the use of specific ligands has been shown to facilitate the use of O₂ as the terminal oxidant. nih.gov

Table 1: Key Steps in Proposed Palladium-Catalyzed α-Acetoxylation

| Step | Description | Intermediate Species |

| 1. Coordination | The carboxylic acid substrate coordinates to the Pd(II) catalyst. | Pd(II)-substrate complex |

| 2. C-H Activation | Intramolecular C-H bond cleavage to form a palladacycle. This is often the rate-determining step. | Palladacycle (Pd(II)) |

| 3. Oxidation | The Pd(II) intermediate is oxidized by an external oxidant (e.g., PhI(OAc)₂) to a Pd(IV) species. | Palladacycle (Pd(IV)) |

| 4. Reductive Elimination | C-O bond formation occurs, releasing the acetoxylated product and regenerating the Pd(II) catalyst. | Pd(II) catalyst |

Mechanistic Pathways of Carbon-Carbon Bond Formation and Rearrangements

While direct information on carbon-carbon bond formation and rearrangements involving the 2-acetoxy-4-phenylbutanoic acid moiety is scarce, general principles of organic chemistry allow for the postulation of potential reaction pathways. The α-acetoxy carboxylic acid functionality can be a precursor for various transformations.

For instance, the enolate anion generated by the deprotonation of the α-carbon of a carbonyl compound is a key intermediate in many carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. cambridge.org Although an acetoxy group is not a carbonyl, its electron-withdrawing nature can influence the acidity of the α-proton, potentially enabling the formation of a carbanion for subsequent reactions.

Rearrangement reactions of α-hydroxy carboxylic acids, which are structurally related to this compound, are well-documented. For example, the benzil-benzilic acid rearrangement involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids. berhamporegirlscollege.ac.in While not a direct rearrangement of the target molecule, this illustrates the types of skeletal reorganizations that can occur in related systems. The Fries rearrangement of phenyl esters, which involves the migration of an acyl group to the aromatic ring, is another example of a rearrangement that could potentially be adapted to related substrates under specific catalytic conditions. rsc.org

Photoinduced Catalytic Processes in Acetoxy Group Introduction

The use of visible light as a sustainable energy source has opened up new frontiers in catalysis, including the introduction of acetoxy groups. Photoinduced processes often involve radical intermediates and can offer alternative mechanistic pathways compared to traditional thermal reactions.

Characterization of Radical Intermediates

In photoinduced acetoxylation reactions, acyl radicals can be generated from various precursors, including carboxylic acids. semanticscholar.orgchemistryviews.org Visible-light photoredox catalysis can facilitate the single-electron transfer (SET) process required for the formation of these reactive intermediates. For instance, α-keto acids can be converted to acyl radicals through photocatalytic oxidation and subsequent decarboxylation. nih.gov

In the context of 4-phenylbutanoic acid, a photoinduced palladium-catalyzed reaction for meta-C-H acetoxylation has been described. This process is believed to proceed through a different catalytic cycle than its thermal counterpart, involving Pd(II)/Pd(III)/Pd(IV) intermediates. The radical nature of this transformation is supported by radical quenching experiments. The mechanism involves the generation of an acetoxy radical which then participates in the catalytic cycle.

While this example focuses on the meta-position, it provides a framework for understanding the potential for photoinduced α-acetoxylation. The direct generation of an acyl radical from 4-phenylbutanoic acid under photocatalytic conditions is a plausible pathway that could lead to the formation of this compound.

Kinetic Studies in Photoinduced Reactions

Kinetic studies are essential for elucidating the mechanisms of photoinduced reactions. Techniques such as laser flash photolysis can be used to study the transient species involved and determine reaction rates. nih.gov In the context of photoinduced C-H acetoxylation, kinetic analysis can help to identify the rate-determining step and understand the role of the photocatalyst and other reaction components.

For the photoinduced meta-acetoxylation of arenes, kinetic studies, along with absorption spectroscopy and luminescence quenching experiments, have been used to establish the catalytic pathway. These studies can provide valuable data on the efficiency of the photoinduced process, often expressed as the quantum yield of the reaction.

Derivatization and Analogue Synthesis of 2 Acetoxy 4 Phenylbutanoic Acid Scaffolds

Structural Modifications for Advanced Organic Synthesis

The chemical reactivity of 2-acetoxy-4-phenylbutanoic acid is primarily centered around its three key functional groups: the carboxylic acid, the acetoxy group, and the aromatic phenyl ring. Each of these sites can be selectively targeted to create a diverse library of derivatives.

Modifications of the Carboxylic Acid: The carboxyl group is a gateway to numerous derivatives. Standard organic transformations can be employed to convert the acid into:

Esters: Esterification with various alcohols under acidic or basic conditions can modulate the compound's polarity and steric bulk.

Amides: Coupling with primary or secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields stable amide derivatives.

Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives with ease.

Reactions at the α-Position: The acetoxy group at the C-2 position is a key feature. It can be hydrolyzed to reveal the corresponding α-hydroxy acid, 2-hydroxy-4-phenylbutanoic acid. This hydroxyl group can then be further functionalized, for instance, by etherification or re-esterification with different acyl groups. The presence of the α-acetoxy group also influences the acidity of the α-proton, potentially allowing for enolate formation and subsequent alkylation or aldol-type reactions under specific conditions, although this can be challenging due to potential elimination reactions.

Modifications of the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or acyl groups can be introduced onto the ring, typically at the ortho and para positions relative to the butanoic acid chain. These modifications can significantly alter the electronic properties and biological activity of the resulting molecules.

A summary of potential structural modifications is presented below.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Derivative |

| Carboxylic Acid | Esterification | Alcohol, Acid/Base catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling agent (e.g., EDC) | Amide |

| Carboxylic Acid | Acid Halide Formation | Thionyl chloride (SOCl₂) | Acid Chloride |

| α-Acetoxy Group | Hydrolysis | Acid/Base | α-Hydroxy Acid |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted phenyl |

Incorporation into Complex Molecular Architectures

The functional handles on the this compound scaffold allow for its use as a building block in the synthesis of more intricate molecules, including analogues of natural products.

Lignans are a large class of natural products characterized by the dimerization of two phenylpropane (C6-C3) units. wikipedia.orgnih.gov Their biosynthesis originates from the phenylpropanoid pathway, typically involving the oxidative coupling of precursors like coniferyl alcohol. nih.govscripps.edu While the classic lignan (B3055560) structure is based on a C6-C3 skeleton, the C6-C4 motif of phenylbutanoic acid can be used to generate unnatural lignan analogues.

The synthesis of these analogues does not follow the natural biosynthetic pathway but instead relies on strategic chemical reactions. For instance, the dibenzylbutyrolactone lignan skeleton, which features a γ-lactone ring, can be targeted. Starting from a 2-hydroxy-4-phenylbutanoic acid derivative (obtained by hydrolysis of the parent acetoxy compound), one could envision a synthetic route where the carboxylic acid and hydroxyl group are manipulated to form the central lactone ring, with the phenyl groups being further elaborated. Several synthetic routes to acyclic lignan derivatives have been developed, showcasing the variety of strategies employed to create these complex structures. mdpi.com

Chromene Derivatives: Chromenes, particularly the 4H-chromene scaffold, are privileged heterocyclic structures found in many biologically active compounds. beilstein-journals.org The synthesis of 4H-chromene derivatives is often achieved through efficient one-pot, multi-component reactions. ijcce.ac.irresearchgate.net Common methods involve the condensation of a phenol (B47542) (like resorcinol (B1680541) or naphthol), an aldehyde, and a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate). nih.gov

While this compound is not a typical starting material for these classical chromene syntheses, its structural elements could theoretically be incorporated into a chromene-like framework through custom synthetic design. For example, the phenylbutanoic acid moiety could be attached to a pre-formed chromene core via ester or amide linkages to explore new chemical space. A variety of novel chromene derivatives with diverse functionalities have been synthesized and evaluated for their biological potential. nih.gov

Camptothecin (B557342) Analogues: Camptothecin is a potent anti-cancer agent and a pentacyclic alkaloid first isolated from the tree Camptotheca acuminata. wikipedia.orgbiochempeg.com Its complex structure consists of a quinoline (B57606) moiety fused to a pyridone and an α-hydroxy lactone ring system. The total synthesis of camptothecin and its analogues is a significant challenge in organic chemistry.

Due to the structural complexity of camptothecin, it is not synthesized from simple precursors like this compound. The development of camptothecin analogues generally involves the semi-synthesis or derivatization of the natural product itself. nih.gov Researchers have made extensive modifications to the A, B, and E rings of the camptothecin core to improve its solubility, stability, and efficacy, leading to clinically approved drugs like topotecan (B1662842) and irinotecan. nih.govnih.gov Therefore, the incorporation of a this compound fragment into a camptothecin analogue would represent a significant departure from established synthetic strategies and would likely involve conjugating it to the existing camptothecin scaffold rather than using it as a foundational building block.

Advanced Characterization and Computational Approaches for 2 Acetoxy 4 Phenylbutanoic Acid

Applications of High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS) for Structural Elucidation

The unambiguous determination of the chemical structure of 2-Acetoxy-4-phenylbutanoic acid relies on the application of sophisticated spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are powerful tools for this purpose.

High-Resolution Mass Spectrometry (HRMS): This technique would provide the high-accuracy mass of the parent ion of this compound, which allows for the determination of its elemental formula. The expected molecular formula is C₁₂H₁₄O₄. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the molecule. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific fragments, such as the acetoxy group or parts of the phenylbutanoic acid backbone.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR experiments are indispensable for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the proton at the C2 position, the methylene (B1212753) protons at C3, and the methylene protons at C4, as well as the couplings within the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign each proton signal to its corresponding carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the methyl protons of the acetoxy group to the carbonyl carbon of the ester and the carbon at the C2 position. It would also connect the phenyl ring to the butanoic acid chain.

A hypothetical summary of expected 2D NMR correlations for this compound is presented in the table below.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (from HMBC) | Correlated Proton (¹H) Signal (from COSY) |

| H2 | C1 (Carboxylic Acid), C3, C4, Acetoxy C=O | H3 |

| H3 | C2, C4, C5 (Phenyl C-ipso) | H2, H4 |

| H4 | C2, C3, C5 (Phenyl C-ipso) | H3 |

| Acetoxy CH₃ | Acetoxy C=O | - |

| Phenyl Protons | Phenyl Carbons | Other Phenyl Protons |

Theoretical and Quantum Computational Studies of Molecular Structure and Reactivity

In conjunction with experimental data, theoretical and quantum computational methods provide deep insights into the molecular properties of this compound at an electronic level. These studies can predict and explain the molecule's geometry, stability, and reactivity.

Molecular Geometry and Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the most stable three-dimensional structure of the molecule. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For a flexible molecule like this compound, with several rotatable bonds, a conformational search would be necessary to identify the global minimum energy structure and other low-energy conformers that might exist in equilibrium.

Electronic Properties and Reactivity Descriptors: Quantum chemical calculations can determine a range of electronic properties that are key to understanding the molecule's reactivity.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the carboxylic acid and acetoxy groups would be expected to be regions of high negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

A table of hypothetical calculated properties for this compound is shown below.

| Computational Method | Property | Calculated Value |

| DFT (B3LYP/6-31G) | Dipole Moment | ~2.5 D |

| DFT (B3LYP/6-31G) | HOMO Energy | ~ -6.8 eV |

| DFT (B3LYP/6-31G) | LUMO Energy | ~ -0.5 eV |

| DFT (B3LYP/6-31G) | HOMO-LUMO Gap | ~ 6.3 eV |

By combining these advanced characterization and computational approaches, a comprehensive scientific understanding of this compound can be achieved, paving the way for its potential applications.

Role of 2 Acetoxy 4 Phenylbutanoic Acid As a Synthetic Intermediate and Building Block

Utility in the Preparation of Chiral Compounds and Enantiopure Building Blocks

2-Acetoxy-4-phenylbutanoic acid serves as a valuable precursor in the synthesis of chiral compounds, primarily through chemoenzymatic methods that capitalize on its functional groups. The presence of a chiral center at the C-2 position and an acetoxy group makes it an ideal substrate for enzymatic transformations, particularly kinetic resolutions, to yield enantiomerically pure building blocks. These building blocks are of significant interest in the synthesis of complex molecules where specific stereochemistry is crucial for their biological activity.

The primary strategy for obtaining enantiopure compounds from racemic this compound involves the stereoselective hydrolysis of the acetyl group, a reaction often catalyzed by lipases. Lipases are a class of enzymes that can exhibit high enantioselectivity, preferentially catalyzing the hydrolysis of one enantiomer over the other. This process results in a mixture of an enantiomerically enriched 2-hydroxy-4-phenylbutanoic acid and the unreacted, enantiomerically enriched this compound. These two products can then be separated, providing access to both enantiomers of the 2-hydroxy-4-phenylbutanoic acid.

The efficiency of such enzymatic resolutions is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value signifies a more effective separation of the enantiomers. Various lipases have been explored for the resolution of similar esters, demonstrating the feasibility of this approach. For instance, lipase-catalyzed hydrolysis is a well-established method for producing optically active alcohols and acids.

Another approach involves the use of lactonases. A chemoenzymatic route has been developed for the synthesis of both enantiomers of 2-hydroxy-4-phenylbutyric acid, which involves the lactonase-catalyzed hydrolysis of cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones. calis.edu.cn This highlights the utility of enzymatic methods in preparing these valuable chiral intermediates.

The resulting enantiopure 2-hydroxy-4-phenylbutanoic acid is a versatile chiral building block. Its carboxylic acid and hydroxyl groups can be further manipulated to construct more complex chiral molecules. For example, the hydroxyl group can be protected, and the carboxylic acid can be converted into an amide or an ester, opening up a wide range of synthetic possibilities.

Application in the Synthesis of Pharmaceutical Precursors

The most significant application of enantiopure 2-hydroxy-4-phenylbutanoic acid, derived from this compound, is in the synthesis of precursors for Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netnih.gov ACE inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. nih.gov Many of these drugs, such as Enalapril, Lisinopril, and Ramipril, contain a chiral (S)-2-amino-4-phenylbutyric acid (homophenylalanine) moiety or a related (S)-2-hydroxy-4-phenylbutyric acid derivative as a key structural component. nih.gov

The synthesis of these pharmaceutical precursors often relies on the availability of enantiomerically pure (R)- or (S)-2-hydroxy-4-phenylbutanoic acid or its corresponding esters. Chemoenzymatic strategies are at the forefront of producing these vital intermediates with high optical purity.

One of the key precursors for many ACE inhibitors is ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE). researchgate.netnih.gov This compound can be synthesized through the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using various microorganisms or isolated enzymes like carbonyl reductases. researchgate.netnih.gov These biocatalytic reductions often exhibit excellent enantioselectivity, yielding the desired (R)-enantiomer with high enantiomeric excess (ee).

Alternatively, the enzymatic resolution of racemic esters of 2-hydroxy-4-phenylbutanoic acid, which can be obtained from this compound, provides another route to these precursors. Lipase-catalyzed transesterification or hydrolysis can selectively acylate or deacylate one enantiomer, allowing for the separation of the two.

The following table summarizes the key chiral precursors for ACE inhibitors that can be synthesized utilizing methodologies related to this compound:

| Precursor Name | Chemical Formula | Key Synthetic Application |

| (R)-2-Hydroxy-4-phenylbutanoic acid | C₁₀H₁₂O₃ | Intermediate for ACE inhibitors |

| (S)-2-Hydroxy-4-phenylbutanoic acid | C₁₀H₁₂O₃ | Intermediate for ACE inhibitors |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate | C₁₂H₁₆O₃ | Precursor for Enalapril, Lisinopril |

| (S)-2-Amino-4-phenylbutyric acid | C₁₀H₁₃NO₂ | Homophenylalanine, key component of some ACE inhibitors |

The development of efficient and stereoselective synthetic routes to these precursors is a continuous area of research in the pharmaceutical industry, with chemoenzymatic methods playing an increasingly important role. The versatility of this compound as a starting material for these processes underscores its significance as a valuable building block in medicinal chemistry.

Future Research Directions and Unexplored Avenues for 2 Acetoxy 4 Phenylbutanoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-acetoxy carboxylic acids often involves multi-step procedures that may utilize stoichiometric reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic methods for 2-Acetoxy-4-phenylbutanoic acid.

A key area for development is the direct C-H acetoxylation of 4-phenylbutanoic acid. Recent advancements in palladium-catalyzed C(sp³)–H acetoxylation of aliphatic carboxylic acids offer a promising avenue. nih.govacs.org These methods, if adapted for 4-phenylbutanoic acid, could provide a more atom-economical route to the target molecule by eliminating the need for pre-functionalization. Further research into photocatalytic decarboxylative C-O bond formation could also yield a novel and milder synthetic pathway. nih.gov

The principles of green chemistry should guide the development of new synthetic strategies. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. For instance, exploring biocatalytic approaches, leveraging the high selectivity of enzymes, could lead to highly enantioselective syntheses of chiral this compound. nano-ntp.com The use of sustainable feedstocks, such as biomass-derived platform chemicals, should also be investigated as potential starting points for the synthesis. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct C-H Acetoxylation | Atom economy, reduced steps | Catalyst development, reaction optimization |

| Photocatalytic Decarboxylation | Mild reaction conditions | Photosensitizer screening, mechanistic studies |

| Biocatalysis | High enantioselectivity, green | Enzyme discovery and engineering |

| Renewable Feedstocks | Sustainability | Pathway development from biomass |

Exploration of Emerging Catalytic Systems in its Preparation and Transformation

The field of catalysis is rapidly evolving, with new systems constantly being developed that offer enhanced activity, selectivity, and sustainability. numberanalytics.com The preparation and subsequent transformations of this compound could greatly benefit from the application of these emerging catalytic technologies.

Emerging Catalytic Systems for Synthesis:

Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, could serve as highly efficient and recyclable heterogeneous catalysts for the synthesis of this compound. numberanalytics.commdpi.com Research could focus on designing MOFs with specific active sites for acetoxylation reactions.

Single-Atom Catalysts (SACs): SACs offer the ultimate in atom efficiency and can exhibit unique catalytic properties. numberanalytics.commdpi.com Investigating SACs for the direct acetoxylation of 4-phenylbutanoic acid could lead to highly active and selective catalytic systems.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as versatile organocatalysts for a wide range of transformations. nano-ntp.commdpi.com Their potential in mediating the synthesis or transformation of this compound, possibly through novel reaction pathways, warrants exploration. acs.org

Photocatalysis and Electrocatalysis: These techniques utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.com Exploring photocatalytic or electrocatalytic methods for the synthesis of this compound could lead to more sustainable and energy-efficient processes.

Catalytic Transformations of this compound:

The acetoxy group in this compound can serve as a leaving group in various catalytic cross-coupling reactions, opening up avenues for further functionalization. Research in this area could focus on developing catalytic methods for C-C, C-N, and C-O bond formation at the C2 position. Metallaphotoredox catalysis, for example, has shown promise in the cross-coupling of carboxylic acid derivatives. princeton.eduacs.org

Potential for Diversification into New Classes of Chemical Compounds

The chemical structure of this compound provides a scaffold that can be readily modified to generate a diverse range of new compounds with potentially interesting biological or material properties.

One promising direction is the synthesis of novel α-functionalized 4-phenylbutanoic acid derivatives. By replacing the acetoxy group with other functionalities, a library of new compounds can be created. For instance, the development of catalytic methods to introduce amino, fluoro, or trifluoromethyl groups at the α-position could lead to compounds with altered pharmacological profiles.

Furthermore, the carboxylic acid and the phenyl ring offer additional sites for modification. The carboxylic acid can be converted to esters, amides, or other functional groups, while the phenyl ring can undergo electrophilic aromatic substitution to introduce various substituents. A divergent synthetic strategy, where a common intermediate is used to generate a variety of products, could be employed to efficiently create a diverse set of new chemical entities. nih.govacs.org

Table 2: Potential Compound Classes from this compound

| Starting Moiety | Transformation | Resulting Compound Class | Potential Applications |

| Acetoxy Group | Nucleophilic Substitution | α-Substituted Phenylbutanoic Acids | Pharmaceuticals, Agrochemicals |

| Carboxylic Acid | Esterification/Amidation | Esters/Amides of this compound | Fine Chemicals, Materials |

| Phenyl Ring | Electrophilic Substitution | Substituted Phenyl Derivatives | Medicinal Chemistry |

| Entire Molecule | Ring-Closing Reactions | Heterocyclic Compounds | Drug Discovery |

Q & A

What are the common synthetic routes for 2-Acetoxy-4-phenylbutanoic acid, and how can reaction conditions be optimized for higher yields?

Basic

The synthesis of this compound typically involves esterification and Claisen condensation. For example, hydrocinnamic acid derivatives can react with diethyl oxalate under controlled conditions to form intermediates, followed by saponification and decarboxylation steps . Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer, as demonstrated for structurally similar compounds .

- Catalyst selection : Acidic or basic catalysts (e.g., H₂SO₄ or NaOEt) can influence esterification efficiency.

- Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions like hydrolysis of the acetyl group.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the acetyloxy and phenyl substituents via characteristic shifts (e.g., δ 2.1 ppm for acetyl CH₃ and δ 7.2–7.4 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated 222.22 g/mol for C₁₂H₁₄O₄) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and identifies degradation products .

How can computational chemistry tools aid in predicting feasible synthetic pathways or resolving contradictory spectroscopic data?

Advanced

Computational approaches address challenges in synthesis and data interpretation:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose pathways by analogy to structurally related compounds (e.g., ethyl 2-oxo-4-phenylbutanoate) .

- Density Functional Theory (DFT) : Predicts NMR/IR spectra to reconcile experimental discrepancies, such as unexpected coupling constants or peak splitting .

- Machine learning : Models trained on reaction databases (e.g., BKMS_METABOLIC) prioritize high-yield routes by analyzing solvent/catalyst combinations .

What strategies are recommended for analyzing discrepancies in biological activity data across studies?

Advanced

Contradictions in bioactivity data (e.g., enzyme inhibition vs. no effect) require:

- Dose-response validation : Replicate assays across multiple concentrations to rule out false negatives/positives .

- Structural analogs : Compare results with derivatives (e.g., 4-phenylbutyric acid) to assess structure-activity relationships .

- Meta-analysis : Pool data from heterogeneous studies (e.g., differing cell lines or assay conditions) to identify confounding variables .

What are the key stability considerations for storing this compound, and how can degradation be monitored?

Basic

Stability protocols include:

- Storage conditions : –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the acetyl group .

- Degradation markers : Monitor via HPLC for peaks corresponding to 4-phenylbutanoic acid (hydrolysis product) or quinone derivatives (oxidation byproducts) .

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity for 4 weeks to predict shelf life .

How to design experiments to elucidate metabolic pathways or enzyme interactions of this compound in vitro?

Advanced

Methodological steps include:

- Isotopic labeling : Use ¹⁴C-labeled acetyl groups to track metabolic fate in hepatocyte assays .

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) with recombinant enzymes (e.g., esterases or cytochrome P450 isoforms) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using software like AutoDock to prioritize in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.